molecular formula C6H12ClNOS B2549985 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride CAS No. 89531-05-5

3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride

Cat. No. B2549985
CAS RN: 89531-05-5
M. Wt: 181.68
InChI Key: FIGMVBLOYDJEAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves environmentally friendly and rapid methods. For instance, ultrasound-promoted synthesis is used for creating novel thiadiazolopyrimidine derivatives with potential anticancer activities . Another approach includes intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage to synthesize substituted thiophenes . These methods could potentially be adapted for the synthesis of "3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds . This technique could be applied to "3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride" to confirm its structure and analyze its stereochemistry.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as Michael addition , saponification, hydrazinolysis , and reactions with electron-rich amino-heterocycles . These reactions are part of the synthetic pathways to create compounds with specific functional groups and could be relevant to the synthesis and further chemical manipulation of "3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often characterized by spectroscopic methods and quantum chemical studies . ADME prediction and docking studies are also performed to evaluate the drug-like properties and potential biological activities . Similar analyses would be necessary to fully understand the properties of "3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride", including its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Spectral Properties

One study focused on the synthesis and characterization of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, demonstrating methodologies that could be relevant to the synthesis and analysis of 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride. These derivatives were characterized using spectroscopic techniques like FTIR, Raman, and NMR spectroscopy, alongside Density Functional Theory (DFT) calculations (Kowalczyk, 2008).

Polymorphism in Pharmaceuticals

Another research highlighted the polymorphism of an investigational pharmaceutical compound, showcasing the challenges and techniques in characterizing polymorphic forms using spectroscopic and diffractometric techniques. This study might provide a framework for examining and understanding the physical properties of 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride (Vogt et al., 2013).

Nonpeptide Agonist Discovery

Research into the discovery of nonpeptidic agonists of the urotensin-II receptor identified compounds with potential pharmacological applications. Such methodologies could be insightful for investigating the biological activity of similar compounds, including 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride (Croston et al., 2002).

Spectroscopic and Structural Analysis

A detailed study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole via spectroscopic techniques and single-crystal X-ray diffraction provided insights into the molecular structure and electronic properties of thiadiazole derivatives. This could offer a comparative basis for analyzing the structure and properties of 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride (Kerru et al., 2019).

Fluorescent Probes Based on Thiophene Derivatives

Research on polythiophene-based conjugated polymers for selective and sensitive detection of metal ions in aqueous solutions could be related to the functional applications of thiophene compounds like 3-amino-4,4-dimethyldihydrothiophen-2(3H)-one hydrochloride. These findings might hint at potential applications in sensing technologies (Guo et al., 2014).

properties

IUPAC Name

3-amino-4,4-dimethylthiolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGMVBLOYDJEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=O)C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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